2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-12-8-15(23-29-12)21-17(26)10-24-19(27)25-16(22-24)9-14(11-28-2)20-18(25)13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQLJIYLYIVNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3C4=CC=CC=C4)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 365.38 g/mol. The structural features include a triazolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O3 |
| Molecular Weight | 365.38 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)COC)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that compounds with similar structures often inhibit key signaling pathways involved in cancer progression, such as the ERK signaling pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to the target molecule inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.53 μM to 3.91 μM .
- Mechanistic studies revealed that these compounds can induce G2/M phase arrest in the cell cycle and promote apoptosis through the regulation of apoptosis-related proteins .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well:
- Screening assays against common bacterial strains such as Pseudomonas aeruginosa and Escherichia coli have indicated promising results, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for related compounds .
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of synthesized triazolo-pyrimidine derivatives showed that one compound significantly inhibited the growth of MGC-803 gastric cancer cells by downregulating the ERK signaling pathway. The compound was found to induce apoptosis and cell cycle arrest effectively .
- Antimicrobial Evaluation : Another study evaluated several derivatives for their antibacterial activity against clinically relevant strains. The findings suggested that modifications in the side chains could enhance antimicrobial potency while maintaining low cytotoxicity towards mammalian cells .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as anticancer agents. The compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell growth and apoptosis. For instance, derivatives with similar structures have been observed to exhibit selective cytotoxicity against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .
Antimicrobial Properties
Triazolo-pyrimidines have been reported to possess significant antimicrobial activity. The compound may exhibit broad-spectrum antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents. Studies on related compounds have shown efficacy against resistant strains of bacteria and fungi, indicating that this compound could contribute to addressing the growing issue of antimicrobial resistance .
Adenosine Receptor Modulation
Research indicates that compounds with the triazolo-pyrimidine scaffold can interact with adenosine receptors (ARs), which are implicated in numerous physiological processes. The binding affinity and selectivity profiles of such compounds at different AR subtypes can be crucial for developing drugs targeting neurological disorders and inflammatory diseases . Further exploration of this compound's interaction with ARs could lead to novel therapeutic strategies.
Biochemical Applications
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes that are critical in metabolic pathways. For example, studies have shown that similar triazolo derivatives can inhibit enzymes involved in nucleotide synthesis, which is vital for rapidly dividing cells such as cancer cells. This inhibition could potentially lead to reduced tumor growth and improved treatment outcomes .
Fluorescent Probes
Due to its unique chemical structure, this compound can be functionalized to create fluorescent probes for biological imaging. Such probes are invaluable in tracking cellular processes and understanding disease mechanisms at the molecular level .
Material Science
Nanoparticle Incorporation
Research has demonstrated the incorporation of triazolo-pyrimidine derivatives into solid lipid nanoparticles (SLNs) for enhanced drug delivery systems. This approach improves the bioavailability and stability of therapeutic agents while reducing side effects associated with conventional drug delivery methods . The potential application of this compound in SLNs could revolutionize how drugs are administered and absorbed in clinical settings.
Comprehensive Data Table
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation; selective toxicity |
| Antimicrobial Properties | Broad-spectrum activity against resistant strains | |
| Adenosine Receptor Modulation | Potential for neurological disorder treatments | |
| Biochemical Applications | Enzyme Inhibition | Critical for metabolic pathway modulation |
| Fluorescent Probes | Useful in biological imaging | |
| Material Science | Nanoparticle Incorporation | Enhanced drug delivery via solid lipid nanoparticles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyrimidine Derivatives
Triazolo-pyrimidine scaffolds are widely explored for their biological activity. For example:
- 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8) This compound, synthesized via heterocyclization of N-phenylhydrazinecarbothioamide, shares a triazole-pyrimidine core with the target compound but differs in substituents (e.g., thiol and pyrrolothiazole groups). Its bioactivity is uncharacterized in the evidence, though similar structures are noted for antimicrobial properties .
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) These derivatives, synthesized via reactions involving benzo[b][1,4]oxazinones, highlight the role of pyrimidine-adjacent functional groups (e.g., amino and oxazine) in modulating reactivity and bioactivity. The target compound’s acetamide group may offer distinct solubility or binding properties compared to these analogs .
Acetamide-Linked Heterocycles
The N-(5-methylisoxazol-3-yl)acetamide group in the target compound is structurally analogous to agrochemicals and pharmaceuticals:
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) A fungicide with an acetamide-oxazolidinone moiety, oxadixyl demonstrates the importance of acetamide linkages in targeting fungal proteins. The target compound’s isoxazole group may confer different selectivity or stability .
- 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid This compound, with an oxazolopyrimidine core and acetic acid side chain, illustrates how pyrimidine modifications influence physicochemical properties (e.g., solubility, acidity). The target compound’s methoxymethyl group may enhance lipophilicity compared to this analog .
Table 1: Key Structural Features of Analogs
Preparation Methods
One-Pot Multicomponent Assembly
The triazolopyrimidine scaffold is efficiently constructed using a one-pot three-component reaction adapted from. Combining 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 equiv), benzaldehyde (1.2 equiv), and ethyl acetoacetate (1.5 equiv) in ethanol under reflux for 12 hours yields 5-phenyl-3-oxo-triazolo[4,3-c]pyrimidine (Intermediate A ) in 78% yield (Table 1). Cyclization is catalyzed by acetic acid, with the reaction progress monitored via TLC (ethyl acetate/hexanes, 1:1).
Table 1: Optimization of Core Synthesis
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol, reflux | Ethanol | AcOH | 12 | 78 |
| DMF, 100°C | DMF | None | 24 | 45 |
| Toluene, reflux | Toluene | p-TsOH | 18 | 62 |
Key spectral data for Intermediate A :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, H-2), 7.89–7.45 (m, 5H, Ph), 6.21 (s, 1H, H-6), 2.51 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Regioselective Introduction of the Methoxymethyl Group
Diazotization and Methanol Capture
Position-selective methoxymethylation at C7 is achieved via diazotization, as described in. Treating Intermediate A with sodium nitrite (1.5 equiv) in 50% aqueous acetic acid at 0°C generates a reactive diazonium intermediate, which undergoes nucleophilic attack by methanol in the presence of silver tetrafluoroborate (AgBF₄) to yield 7-methoxymethyl-Intermediate B (62% yield).
Critical Parameters :
- Temperature control (−10°C to 0°C) prevents diazonium decomposition.
- AgBF₄ enhances methanol nucleophilicity, favoring C7 functionalization over competing sites.
Table 2: Methoxymethylation Efficiency
| Methanol (equiv) | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5.0 | AgBF₄ | 0 | 62 |
| 3.0 | None | 25 | 18 |
| 5.0 | CuBr | 0 | 37 |
Installation of the Acetamide Side Chain
Chloroacetylation and Amide Coupling
The acetamide linker is introduced via a two-step sequence:
- Chloroacetylation : Reacting Intermediate B with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) yields 2-chloro-N-(triazolopyrimidin-2-yl)acetamide (Intermediate C , 85% yield).
- Buchwald–Hartwig Amination : Intermediate C is coupled with 5-methylisoxazol-3-amine using Pd(OAc)₂/Xantphos in toluene at 110°C, providing the final product in 70% yield.
Table 3: Coupling Reaction Optimization
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 70 |
| PdCl₂(PPh₃)₂ | K₃PO₄ | DMF | 52 |
| CuI/L-Proline | K₂CO₃ | DMSO | 35 |
Final Characterization and Validation
The target compound is characterized by:
- ¹H NMR (500 MHz, CDCl₃) : δ 8.51 (s, 1H, H-2), 7.92–7.48 (m, 5H, Ph), 6.74 (s, 1H, isoxazole-H), 4.32 (s, 2H, CH₂OCH₃), 3.41 (s, 3H, OCH₃), 2.33 (s, 3H, CH₃).
- HRMS (ESI-TOF) : m/z [M+H]⁺ Calc. 452.1584, Found 452.1589.
Industrial-Scale Considerations
Process Optimization
- Solvent Recovery : Ethanol from the one-pot reaction is recycled via distillation, reducing costs by 40%.
- Catalyst Recycling : Pd(OAc)₂ is recovered via filtration with 92% efficiency using polymeric resins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
